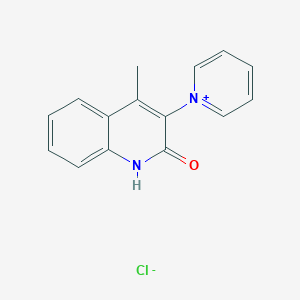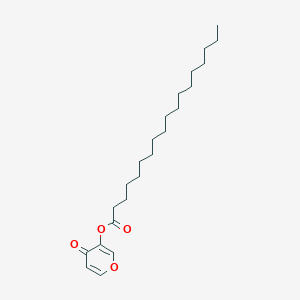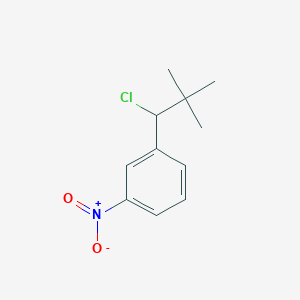
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hexyl group and a 3-oxobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. For instance, the reaction between cyclohexanone and methyl vinyl ketone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of specific catalysts and optimized reaction conditions can facilitate the large-scale synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl): Similar structure with different substituents.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl: Contains a hydroxy group instead of a ketone
Uniqueness
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
82254-84-0 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
4-hexyl-2-(3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-14-9-11-16(18)15(12-14)10-8-13(2)17/h14-15H,3-12H2,1-2H3 |
InChI-Schlüssel |
XIYPWQCBALRUBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(=O)C(C1)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
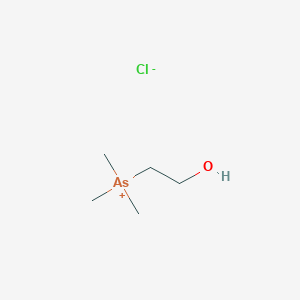
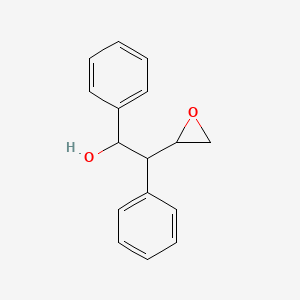
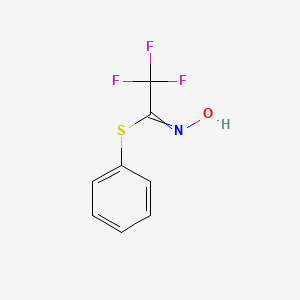
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
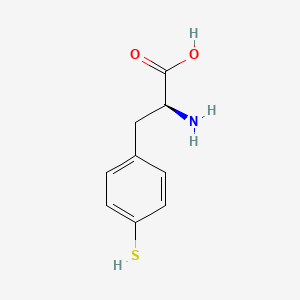
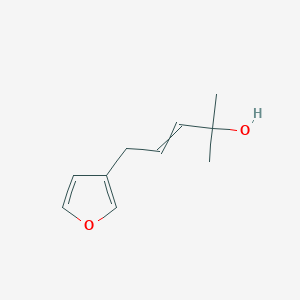
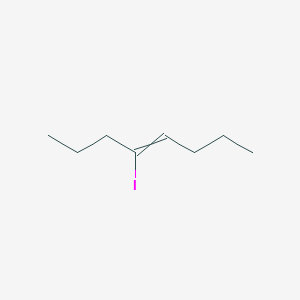
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
